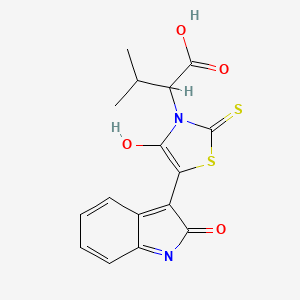
(Z)-3-methyl-2-(4-oxo-5-(2-oxoindolin-3-ylidene)-2-thioxothiazolidin-3-yl)butanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of this compound could potentially involve 1,3-Dipolar cycloaddition reactions of isatin-derived azomethine ylides . This method is a powerful approach to access the spirooxindole scaffold . The representative synthetic methodologies were listed in four sections based on the procedure to form the azomethine ylide species including isatins and amino acids, isatin-derived α - (trifluoromethyl)imine, isatins and benzylamines, and from isatin-derived cyclic imine 1,3-dipoles .Chemical Reactions Analysis
The chemical reactions involving this compound could potentially be related to the 1,3-Dipolar cycloaddition reactions of isatin-derived azomethine ylides . This reaction represents a powerful approach to access the spirooxindole scaffold .Applications De Recherche Scientifique
Aldose Reductase Inhibition
One significant application of thioxothiazolidin derivatives is their role as potent and selective inhibitors of the aldose reductase enzyme. These compounds, particularly (Z)-2-(5-(1-(5-butylpyrazin-2-yl)ethylidene)-4-oxo-2-thioxothiazolidin-3-yl)acetic acid, have shown submicromolar inhibitory concentration values, indicating their potential in treating conditions related to aldose reductase activity, such as diabetic complications. Their structure-activity relationships suggest modifications could further improve their efficacy and selectivity, making them promising candidates for clinical applications (Kučerová-Chlupáčová et al., 2020).
Anti-inflammatory and Anticancer Activities
Derivatives of thioxothiazolidin have been synthesized and evaluated for their anti-inflammatory and anticancer activities. For example, certain derivatives have shown promising anti-inflammatory activity in both in vitro and in vivo models, alongside a notable absence of ulcerogenic toxicity in selected compounds. These findings indicate their potential as safer anti-inflammatory agents (Nikalje et al., 2015). Furthermore, novel thioxothiazolidin-4-one derivatives have been synthesized and demonstrated significant anticancer and antiangiogenic effects in mouse models, suggesting their utility in anticancer therapy (Chandrappa et al., 2010).
Carbonic Anhydrase Inhibition
Another research application of these compounds involves their inhibitory action on carbonic anhydrase isoforms, particularly those associated with tumors. Specific derivatives have shown inhibition of the tumor-associated carbonic anhydrase isoforms II and IX, highlighting their potential in cancer treatment strategies. The high inhibitory potency of these compounds against cancer cell lines, coupled with their ability to induce apoptosis in cancer cells, underscores their potential as anticancer agents (Eldehna et al., 2017).
Antimicrobial Activity
The antimicrobial activity of thioxothiazolidin derivatives has been explored, with some compounds exhibiting significant activity against both Gram-positive and Gram-negative bacteria. This activity suggests their potential use in developing new antimicrobial agents, which could be particularly valuable in the context of increasing antibiotic resistance (Basavarajaiah & Mruthyunjayaswamy, 2010).
Propriétés
IUPAC Name |
2-[4-hydroxy-5-(2-oxoindol-3-yl)-2-sulfanylidene-1,3-thiazol-3-yl]-3-methylbutanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N2O4S2/c1-7(2)11(15(21)22)18-14(20)12(24-16(18)23)10-8-5-3-4-6-9(8)17-13(10)19/h3-7,11,20H,1-2H3,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GCPCRZIXWQENGY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)O)N1C(=C(SC1=S)C2=C3C=CC=CC3=NC2=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N2O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-[(3-bromopyridin-2-yl)oxy]-N,N-dimethyloxolan-3-amine](/img/structure/B2732638.png)
![13-Methyl-8-phenyl-5-oxa-2,11,13-triazatricyclo[7.4.0.0^{3,7}]trideca-1(9),3(7)-diene-6,10,12-trione](/img/structure/B2732639.png)
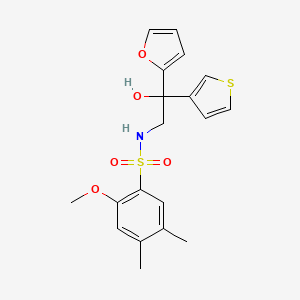

![4-Ethyl-1,6-dioxaspiro[2.5]octane](/img/structure/B2732642.png)
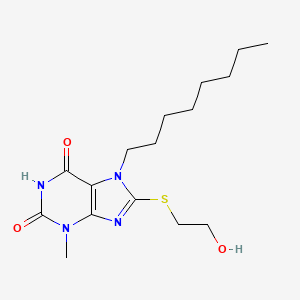
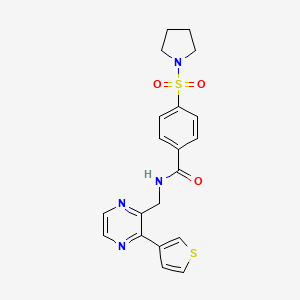
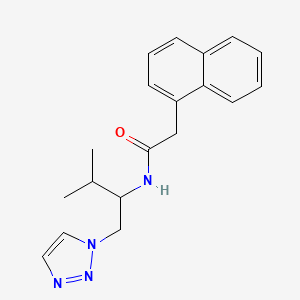
![2-[(3,4-dichlorophenoxy)methyl]-1H-benzimidazole](/img/structure/B2732650.png)
![N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-4-(methylthio)-N-((tetrahydrofuran-2-yl)methyl)benzamide](/img/structure/B2732652.png)
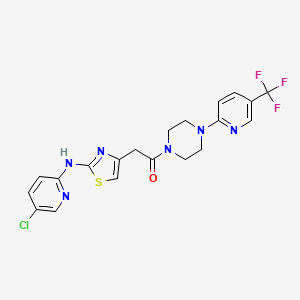
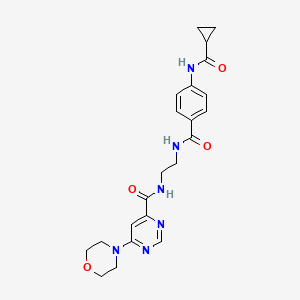
![N-(4-methyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)-1-(m-tolyl)methanesulfonamide](/img/structure/B2732659.png)
![2-[[4-(4-Ethoxyphenyl)-5-ethylsulfanyl-1,2,4-triazol-3-yl]methylsulfanyl]pyrimidine](/img/structure/B2732660.png)